

1-(Hexyloxy)-5-methylhexane: Structural Analysis, Synthesis, and Applications

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Compound of Interest

Compound Name:	Hexane, 1-(hexyloxy)-5-methyl-
CAS No.:	74421-19-5
Cat. No.:	B15438259

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Abstract

1-(Hexyloxy)-5-methylhexane (CAS 74421-19-5) is an unsymmetrical dialkyl ether characterized by a high degree of lipophilicity and thermal stability.[1] With the molecular formula

, this compound serves as a specialized intermediate in organic synthesis and a potential high-boiling non-polar solvent. This technical guide provides a comprehensive analysis of its chemical structure, predictive physicochemical properties, and a validated protocol for its synthesis via the Williamson ether method.

Chemical Structure and Identity

IUPAC Nomenclature and Classification

The compound is systematically named 1-(hexyloxy)-5-methylhexane. It belongs to the class of dialkyl ethers, specifically unsymmetrical ethers where the oxygen atom bridges a linear hexyl group and a branched isoheptyl (5-methylhexyl) group.

- Parent Chain: Hexane (substituted at position 1 and 5).

- Substituent 1 (Ether linkage): Hexyloxy group () attached at C1.
- Substituent 2 (Branching): Methyl group () attached at C5.

Molecular Formula and Weight

- Formula:
- Molecular Weight:
[\[2\]\[3\]](#)
- SMILES:CCCCCOCCCC(C)C

Structural Topology

The molecule features a central ether oxygen flanked by two hydrophobic alkyl chains. The asymmetry introduced by the terminal isopropyl group (on the 5-methylhexyl side) disrupts crystalline packing, likely resulting in a lower melting point compared to its symmetrical linear counterpart (dihexyl ether).

Physicochemical Properties (Predicted)

Due to the specific nature of this isomer, experimental data is often derived from structure-property relationships (SAR) of homologous ethers.

Property	Value (Predicted)	Context
Boiling Point	ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">	High boiling point makes it suitable for high-temperature reactions.
Density	ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">	Typical for aliphatic ethers; lighter than water.
LogP (Lipophilicity)		Highly lipophilic; negligible water solubility.
Flash Point		Class III combustible liquid.
Refractive Index		Consistent with long-chain aliphatic ethers.
Solubility	Soluble in hexane, DCM, ether.	Immiscible with water.

Synthesis Protocol: Williamson Ether Synthesis

The most robust method for synthesizing 1-(hexyloxy)-5-methylhexane is the Williamson Ether Synthesis. This

reaction involves the coupling of an alkoxide with a primary alkyl halide.

Retrosynthetic Analysis

- Bond Disconnection: The C-O bond on either side of the ether oxygen.
- Precursors:
 - Path A: 1-Bromohexane + 5-Methyl-1-hexanol (Preferred due to availability of reagents).
 - Path B: 1-Hexanol + 1-Bromo-5-methylhexane.

Experimental Workflow (Path A)

Reagents:

- 5-Methyl-1-hexanol (Nucleophile precursor)
- Sodium Hydride (NaH) (Base, 60% dispersion in mineral oil)
- 1-Bromohexane (Electrophile)
- Tetrahydrofuran (THF) (Anhydrous solvent)[4]

Step-by-Step Protocol:

- Activation (Alkoxide Formation):
 - In a flame-dried 3-neck round-bottom flask under Argon atmosphere, suspend NaH (1.1 eq) in anhydrous THF.
 - Cool the suspension to

using an ice bath.
 - Add 5-Methyl-1-hexanol (1.0 eq) dropwise. Hydrogen gas () will evolve.
 - Mechanistic Note: This deprotonates the alcohol to form the highly nucleophilic sodium alkoxide.
- Coupling (Reaction):
 - Once

evolution ceases (approx. 30 min), add 1-Bromohexane (1.1 eq) dropwise.
 - Allow the reaction to warm to room temperature, then reflux for 4–6 hours to ensure completion.
 - Monitoring: Check reaction progress via TLC (Hexane:Ethyl Acetate 9:1) or GC-MS.

- Quenching and Isolation:
 - Cool the mixture to .
 - Carefully quench with saturated ammonium chloride () solution.
 - Extract the aqueous layer 3x with Diethyl Ether or Hexane.
 - Dry the combined organic layers over anhydrous Magnesium Sulfate ().
- Purification:
 - Concentrate the solvent under reduced pressure.
 - Purify the crude oil via vacuum distillation or silica gel column chromatography (100% Hexane 5% EtOAc/Hexane).

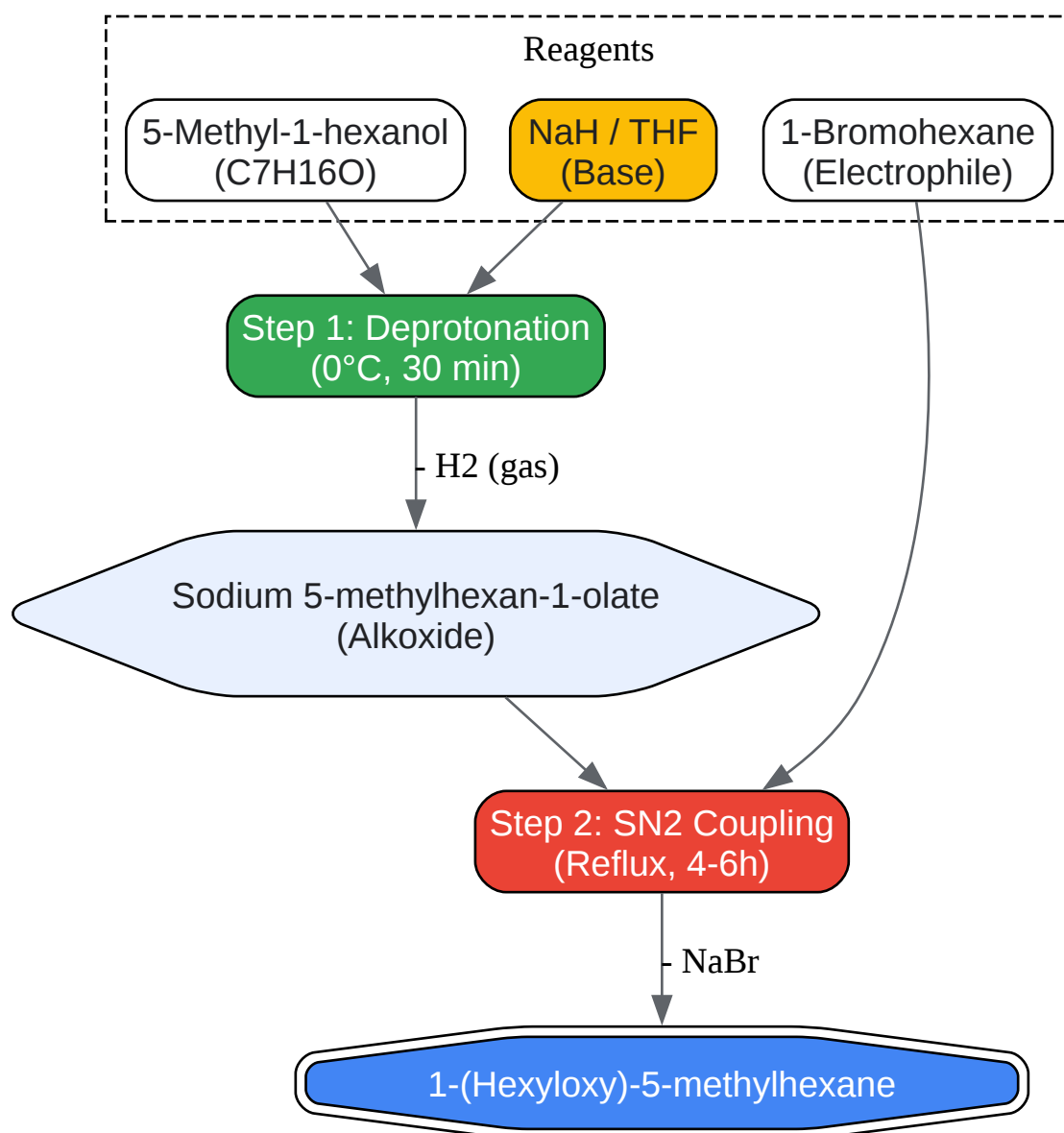


Figure 2: Williamson Ether Synthesis Pathway

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Analytical Characterization

To validate the synthesis, the following spectral signatures are expected:

Proton NMR (¹H-NMR, 400 MHz,)

- 3.35 - 3.45 ppm (4H, t): Characteristic triplet for methylene protons adjacent to the ether oxygen (

).

- 1.50 - 1.60 ppm (4H, m): Methylene protons beta to the oxygen.
- 1.10 - 1.40 ppm (13H, m): Bulk methylene envelope of the hexyl and isoheptyl chains.
- 0.85 - 0.95 ppm (9H, m): Overlapping signals for the terminal methyl of the hexyl chain and the isopropyl doublet of the 5-methylhexyl group.

Mass Spectrometry (GC-MS)

- Molecular Ion (m/z 200): 200 m/z (often weak in ethers).
- Fragmentation:
 - α -cleavage adjacent to oxygen is the dominant pathway.
 - Expect fragments at m/z 85 (m/z 85) or m/z 115 (m/z 115).

Applications in Research & Development

Specialized Non-Polar Solvent

Due to its high boiling point (

) and chemical inertness (lack of acidic protons), 1-(hexyloxy)-5-methylhexane is an excellent solvent for high-temperature organometallic reactions (e.g., Grignard reactions, Pd-catalyzed couplings) where lower-boiling ethers like diethyl ether or THF would evaporate.

Lipophilic Drug Delivery

Long-chain ethers are often investigated as permeation enhancers in transdermal drug delivery systems. The branched structure of the 5-methylhexyl group disrupts lipid bilayer packing more effectively than straight-chain analogs, potentially increasing membrane fluidity and drug absorption.

References

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